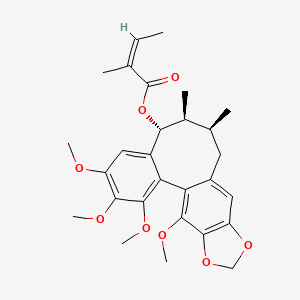

Angeloylgomisin O

Overview

Description

Angeloylgomisin O is a lignan compound extracted from the plant Schisandra rubriflora. It is known for its anti-inflammatory properties and has a molecular formula of C28H34O8 with a molecular weight of 498.56 g/mol . This compound is part of the phenylpropanoids and lignans family, which are known for their diverse biological activities.

Scientific Research Applications

Angeloylgomisin O has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of lignans and their derivatives.

Biology: Investigated for its anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects against diseases such as cancer and viral infections, including SARS-CoV-2

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Target of Action

Angeloylgomisin O, a lignin extract of Schisandra rubriflora , primarily targets hepatic stellate cells (HSCs) . HSCs play a crucial role in fibrogenesis, a process that contributes to the development of fibrosis in chronic liver injury .

Mode of Action

The compound’s mode of action is primarily driven by its ability to inhibit the activation of HSCs . It does this by reducing the expression of α-smooth muscle actin (αSMA) and collagen type 1 α1 (COL1A1) mRNA, which are induced by transforming growth factor β (TGFβ) . This suggests that this compound exerts anti-fibrotic activity by attenuating TGFβ-induced HSC activation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the modulation of essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . These pathways are disrupted as a result of the compound’s interaction with its targets, leading to the triggering of apoptosis, cell cycle arrest, induction of oxidative stress, and modulation of autophagy .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. A study has reported the development of a sensitive and selective UPLC-MS/MS method for determining this compound in rat plasma

Result of Action

The molecular and cellular effects of this compound’s action include the triggering of apoptosis, cell cycle arrest, induction of oxidative stress, and modulation of autophagy . Additionally, it has been shown to amplify the impact of traditional chemotherapy treatments, suggesting its potential role as a supportive adjunct in cancer therapy . Notably, several studies also emphasize its capacity to target cancer stem cells and mitigate multi-drug resistance specifically .

Future Directions

Angeloylgomisin O has been identified as an effective SARS-CoV-2 entry inhibitor . It has been found to have synergistic effects in combination with remdesivir, a drug widely used to treat SARS-CoV-2-mediated infections . This suggests that this compound could be a potential therapeutic agent to treat COVID-19 .

Biochemical Analysis

Biochemical Properties

Angeloylgomisin O interacts with various biomolecules in biochemical reactions. It has been identified as an effective inhibitor of SARS-CoV-2 entry into cells . This suggests that this compound may interact with viral proteins or host cell receptors to exert its inhibitory effect.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It has been found to inhibit the entry of SARS-CoV-2 into cells This suggests that this compound may influence cell function by affecting cell signaling pathways related to viral entry

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to inhibit SARS-CoV-2 entry by blocking spike (S) protein-mediated membrane fusion . This suggests that this compound may bind to the S protein of the virus or to host cell receptors, inhibiting the fusion of the viral envelope with the host cell membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions: Angeloylgomisin O can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra rubriflora. The synthetic route typically involves the esterification of the lignan core structure with angelic acid. The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Schisandra rubriflora using solvents like methanol. The extract is then purified through chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Angeloylgomisin O undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted lignan derivatives

Comparison with Similar Compounds

Angeloylgomisin O is unique among lignans due to its specific esterification with angelic acid. Similar compounds include:

Schisandrin B: Another lignan from Schisandra species with similar anti-inflammatory and antiviral properties.

Procyanidin: A flavonoid with antioxidant and anti-inflammatory effects.

Oleanonic Acid: A triterpenoid with antiviral and anti-inflammatory activities.

This compound stands out due to its potent inhibition of viral entry and its synergistic effects when combined with other antiviral agents like remdesivir .

Properties

IUPAC Name |

[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKFSXFJGNZAER-XXDSNBTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83864-69-1 | |

| Record name | Angeloylgomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGELOYLGOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USP2X4F50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action for Angeloylgomisin O against SARS-CoV-2?

A: this compound inhibits SARS-CoV-2 entry into host cells by blocking the virus's spike (S) protein-mediated membrane fusion. [] This essentially prevents the virus from entering and infecting the cell.

Q2: What is the source of this compound?

A: this compound is a dibenzocyclooctadiene lignan isolated from the fruits of the Schisandra chinensis plant. [] Schisandra chinensis is a climbing plant used in traditional Chinese medicine.

Q3: Has this compound shown activity against other viruses besides SARS-CoV-2?

A: Yes, in laboratory studies, this compound has demonstrated the ability to inhibit the entry of pseudoviruses expressing the spike proteins of both Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and several emerging SARS-CoV-2 variants, including D614G and K417N/E484K/N501Y/D614G. []

Q4: Does this compound work synergistically with any existing antiviral drugs?

A: Research indicates that this compound exhibits synergistic effects when combined with remdesivir in cellular antiviral assays. [] This suggests a potential for combination therapy approaches.

Q5: Besides antiviral activity, does this compound have any other notable pharmacological properties?

A: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HL-60 (human leukemia) and HeLa (human cervical carcinoma). [] This suggests potential applications in cancer research.

Q6: What are the limitations of the current research on this compound?

A: While the initial findings are promising, much of the research on this compound and its antiviral properties has been conducted in vitro (using cells in a laboratory setting). Further in vivo studies (using animal models) and ultimately clinical trials are necessary to validate these findings and determine its efficacy and safety in humans. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

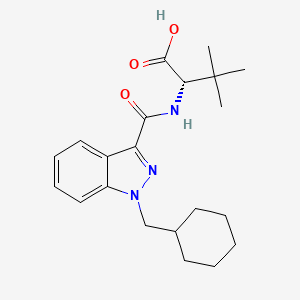

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)